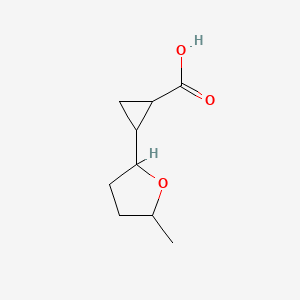
2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 5-methyloxolan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate olefin precursor followed by functional group transformations to introduce the carboxylic acid and 5-methyloxolan-2-yl groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high efficiency and cost-effectiveness. The purification of the product is achieved through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals, materials, or as an intermediate in various industrial processes.
作用機序
The mechanism by which 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-methyloxolane: A related compound with similar structural features but different functional groups.
Cyclopropane carboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the 5-methyloxolan-2-yl substituent.
Uniqueness
2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the 5-methyloxolan-2-yl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChIキー |
UMMIALAKANNAFM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(O1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


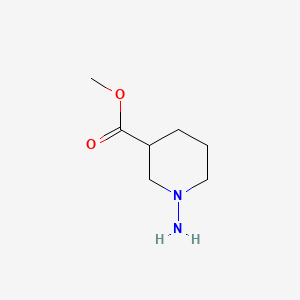
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
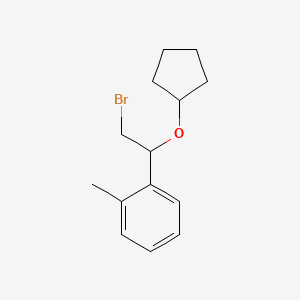
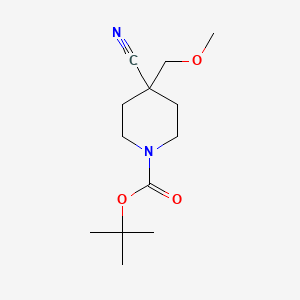


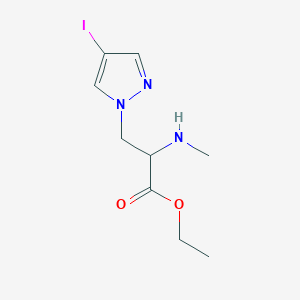
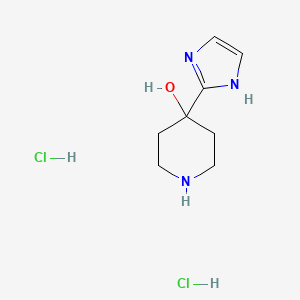

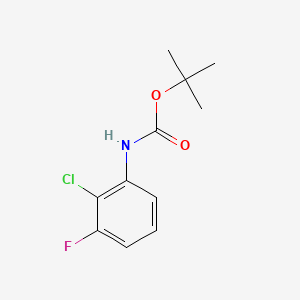

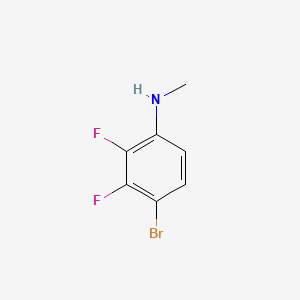
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)

